Cas no 1256359-32-6 (1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester)

1,2,5-Trimethylpyrrole-3-boronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its sterically shielded pyrrole core enhances stability, reducing protodeboronation and improving handling under ambient conditions. The pinacol ester group further stabilizes the boronic moiety, facilitating storage and extended shelf life. This compound is particularly valuable in synthesizing complex heterocyclic systems, where its compatibility with diverse functional groups and mild reaction conditions is advantageous. Its crystalline solid form allows for precise weighing and consistent performance in catalytic transformations. Suitable for pharmaceutical and materials science applications, it offers reliable reactivity while minimizing side reactions.
1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester structure
1256359-32-6 structure
Product Name:1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester
CAS No:1256359-32-6
MF:C13H22BNO2
MW:235.13028383255
MDL:MFCD17926511
CID:1039081
PubChem ID:53217170
Update Time:2025-06-26

1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
    • 1H-Pyrrole, 1,2,5-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • CS-0175798
    • 1,2,5-Trimethylpyrrole-3-boronic acid,pinacol ester
    • 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester
    • 1,2,5-Trimethylpyrrole-3-boronic acid pinacol ester
    • MFCD17926511
    • AT16192
    • DB-354143
    • AKOS016001177
    • 1256359-32-6
    • SB63973
    • BS-19902
    • 1,2,5-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
    • DTXSID70682271
    • MDL: MFCD17926511
    • Inchi: 1S/C13H22BNO2/c1-9-8-11(10(2)15(9)7)14-16-12(3,4)13(5,6)17-14/h8H,1-7H3
    • InChI Key: KDIWNNXNKFMYHU-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C)N(C)C=2C)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 235.1743591g/mol
  • Monoisotopic Mass: 235.1743591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.4Ų

1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester Pricemore >>

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1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1256359-32-6)1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester
Order Number:A1112679
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:03
Price ($):247.0
Email:sales@amadischem.com

Additional information on 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester

Introduction to 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester (CAS No: 1256359-32-6) and Its Emerging Applications in Chemical Biology

The compound 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester (CAS No: 1256359-32-6) represents a significant advancement in the field of organoboron chemistry, particularly as a versatile intermediate in pharmaceutical synthesis and material science. Boronic acids and their esters have garnered considerable attention due to their unique reactivity and structural properties, which make them indispensable in cross-coupling reactions such as the Suzuki-Miyaura coupling. This introduction delves into the chemical characteristics of 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester, its synthesis pathways, and its role in contemporary research applications.

Chemical Structure and Properties

The molecular structure of 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester consists of a pyrrole ring substituted with three methyl groups at the 1, 2, and 5 positions, with a boronic acid group esterified at the 3-position. The presence of methyl groups enhances the lipophilicity of the compound while maintaining its ability to participate in polar interactions. The boronic acid moiety is particularly noteworthy for its role in facilitating carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are foundational in constructing complex organic molecules, including biologically active compounds.

Synthetic Pathways and Industrial Relevance

The synthesis of 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the alkylation of pyrrole derivatives followed by halogenation and subsequent Miyaura borylation. The pinacol ester group is introduced to stabilize the boronic acid under various reaction conditions while preserving its reactivity in cross-coupling protocols. The compound's stability under ambient conditions makes it an attractive choice for large-scale pharmaceutical manufacturing.

Applications in Pharmaceutical Research

The utility of 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester is prominently demonstrated in the pharmaceutical industry. Its participation in Suzuki-Miyaura coupling reactions has enabled the rapid construction of novel heterocyclic scaffolds that are prevalent in drug candidates. Recent studies have highlighted its role in synthesizing small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, derivatives of this compound have been incorporated into libraries for high-throughput screening against kinases and proteases associated with oncogenic pathways.

Emerging Research Trends

Recent advancements in chemical biology have expanded the applications of organoboron compounds like 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester beyond traditional synthetic methodologies. Researchers are increasingly leveraging its reactivity to develop probes for imaging biomarkers and to design click chemistry tools for labeling biological molecules. A notable example is its use in fluorescent sensor development for detecting metal ions and reactive oxygen species within cellular environments. These applications underscore the compound's potential as a building block for next-generation diagnostic tools.

Material Science Applications

Beyond pharmaceuticals, 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester has found utility in material science. Its ability to undergo cross-coupling reactions under mild conditions makes it suitable for polymer synthesis. For example, it has been employed to create conjugated polymers with applications in organic electronics. These materials exhibit improved charge transport properties due to the rigid pyrrole core and electron-donating methyl groups. Such developments highlight the compound's versatility across multiple scientific disciplines.

Future Prospects and Challenges

The future of 1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester lies in expanding its synthetic toolbox and exploring novel reaction pathways that enhance efficiency and sustainability. Green chemistry approaches are being investigated to minimize waste and reduce reliance on heavy metal catalysts. Additionally, computational modeling is being employed to predict reactivity patterns and optimize reaction conditions before experimental validation. As research continues to uncover new applications for boronic acids and their derivatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256359-32-6)1,2,5-Trimethylpyrrole-3-boronic acid, pinacol ester
A1112679
Purity:99%
Quantity:250mg
Price ($):247.0
Email